The SUP45 gene was first identified through genetic studies aimed at understanding its function in translation termination. It is located on chromosome V of the yeast genome and is essential for cell viability. The gene product, known as eukaryotic release factor 1, is integral to the ribosomal machinery responsible for recognizing stop codons during protein synthesis. Its classification as an omnipotent suppressor arises from its ability to mitigate the effects of multiple types of nonsense mutations across various genetic backgrounds.
The SUP45 gene has been isolated using techniques such as genetic complementation and plasmid transformation. In one study, a genomic clone library was utilized to identify the SUP45+ allele by complementing a mutant strain sensitive to paromomycin. The isolation process involved transforming yeast strains with plasmids carrying the SUP45+ gene and selecting for growth on media lacking specific nutrients, which indicated successful incorporation of the gene into the yeast genome.
The synthesis of the SUP45 protein occurs through standard transcription and translation processes within the yeast cells. Upon transcription, the mRNA undergoes processing before being translated into a protein of approximately 54 kDa. This size suggests that it is larger than typical ribosomal proteins, indicating its unique role in translation termination rather than ribosomal assembly.
The molecular structure of the eukaryotic release factor 1 encoded by SUP45 has been characterized through various biochemical analyses. The protein consists of several key domains that facilitate its interaction with ribosomes and recognition of stop codons. Structural studies suggest that eRF1 contains a domain responsible for binding to ribosomes and another domain that interacts with stop codons.
Data from RNA blot hybridization analyses indicate that the steady-state levels of SUP45+ mRNA are significantly lower than those of ribosomal protein transcripts, suggesting a tightly regulated expression mechanism. This regulation is crucial for maintaining cellular homeostasis during different growth conditions.
The primary chemical reaction involving SUP45 pertains to its role in translation termination. The eRF1 protein recognizes stop codons during translation and facilitates the release of newly synthesized polypeptides from the ribosome. In cases where mutations occur within the SUP45 gene, such as nonsense mutations leading to truncated proteins, the efficiency of this termination process can be compromised.
Research has shown that mutations within specific amino acid positions in eRF1 can lead to varying degrees of suppression efficacy for different stop codons. For instance, certain mutations allow for partial readthrough of UAA and UGA stop codons, demonstrating the biochemical flexibility of eRF1 in responding to genetic alterations.
The mechanism by which SUP45 operates involves several steps:
Data indicate that mutations in SUP45 can lead to reduced levels of functional eRF1 protein, which adversely affects translation termination efficiency. This inefficiency manifests as increased readthrough rates for stop codons, ultimately impacting cellular function and viability.
The physical properties of eRF1 include its solubility in aqueous solutions typical for cytoplasmic proteins and its stability under physiological conditions. Chemically, it is composed primarily of amino acids typical for proteins involved in translational processes.
Key properties include:
Studies have shown that under heat shock conditions, there is a transient reduction in SUP45 transcript levels, indicating a stress response mechanism that may affect translation fidelity.
SUP45 has significant applications in scientific research, particularly in studies related to:
Research into SUP45 also contributes to broader knowledge about translational machinery and its implications for genetic diseases caused by nonsense mutations, potentially guiding therapeutic strategies aimed at correcting these defects.
The discovery of omnipotent suppressors in Saccharomyces cerevisiae revolutionized our understanding of translational fidelity. Early genetic screens in the 1980s–1990s identified mutants capable of suppressing all three nonsense codons (UAA, UAG, UGA), termed "omnipotent suppressors." Approximately 290 such suppressors were cataloged and classified into eight phenotypic groups based on their suppression patterns of five distinct nutritional markers [1]. These suppressors exhibited diverse growth responses to stressors like paromomycin (an aminoglycoside inducing translational misreading), hypertonic conditions, and low temperatures. Genetic mapping assigned 12 representative suppressors to six loci, including three previously known (SUP35, SUP45, SUP46) and three novel (SUP42, SUP43, SUP44) [1]. Crucially, SUP45 (initially termed SUP1 or SAL4) emerged as a pivotal player, with its alleles showing locus-specific phenotypic variability. Subsequent work demonstrated that non-Mendelian factors like [eta+] influenced suppressor lethality, driving targeted screens in [eta+] strains to isolate new alleles (e.g., SUP39) and refine chromosomal assignments (SUP44 on Chr VII, SUP46 distinct from SUP45 on Chr II) [2].
SUP45 encodes eukaryotic release factor 1 (eRF1), an essential 437-amino acid protein (molecular weight: 48,988 Da) that governs translation termination. Key biochemical and genetic features include:
Table 1: Functional Domains of SUP45/eRF1
Domain | Amino Acid Range | Key Motifs/Residues | Function | Phenotype of Mutations |
---|---|---|---|---|
N-Domain | 1–138 | Tyr53, Glu266 | Stop codon recognition | Nonsense suppression [6] |
M-Domain | 139–306 | GGQ (183–185) | Peptidyl-tRNA hydrolysis | Lethal [7] |
C-Domain | 307–437 | C-terminal tail | eRF3 binding | Reduced termination efficiency [10] |
SUP45/eRF1 exemplifies deep evolutionary conservation in eukaryotic translation machinery:
Table 2: Conservation of SUP45/eRF1 Across Species
Organism | Gene Name | Identity to Yeast | Functional Rescue | Unique Features |
---|---|---|---|---|
S. cerevisiae | SUP45 | 100% | N/A | Essential; interacts with Sup35p [7] |
Homo sapiens | eRF1 | 62% | Rescues yeast Δsup45 [8] | Alternative polyadenylation [10] |
Xenopus laevis | CH | 85% | Functional in egg extracts [10] | Maternal mRNA regulation |
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